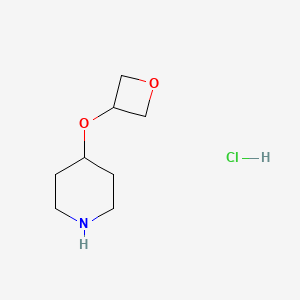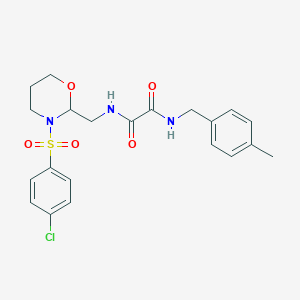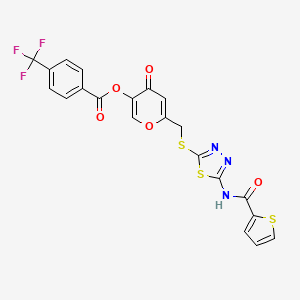![molecular formula C11H7F2NO2 B2459913 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866150-70-1](/img/structure/B2459913.png)
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (DFBA) is an organic compound that is widely used in scientific research. It is a member of the azabicyclohexane family and has been found to have a variety of applications in scientific research. DFBA has been studied for its potential as a drug candidate, its mechanism of action, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Direcciones Futuras
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has a variety of potential future directions for scientific research. It could be further studied for its potential as a drug candidate, as well as its potential to inhibit other enzymes. Additionally, it could be studied for its potential to affect other biochemical and physiological processes in the body. 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione could also be studied for its potential to interact with other compounds, as well as its potential to be used in combination with other compounds. Finally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione could be studied for its potential to be used in a variety of lab experiments, such as drug screening, enzyme inhibition assays, and biochemical and physiological assays.
Mecanismo De Acción
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is believed to act as an inhibitor of cytochrome P450 2C19 (CYP2C19) by forming a covalent bond with the enzyme’s active site. This covalent bond prevents the enzyme from binding to its substrate and thus prevents the metabolism of drugs. 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione may also act as an inhibitor of lipoxygenase through a similar mechanism. Additionally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione may act as an inhibitor of acetylcholinesterase by forming a covalent bond with the enzyme’s active site.
Biochemical and Physiological Effects
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been studied for its potential to inhibit the enzyme cytochrome P450 2C19 (CYP2C19), which is involved in the metabolism of drugs. Inhibition of this enzyme could lead to increased levels of certain drugs in the body, which could lead to increased efficacy of the drugs. 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has also been studied for its potential to reduce the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Inhibition of this enzyme could lead to decreased levels of certain fatty acids in the body, which could lead to decreased inflammation. Additionally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme could lead to increased levels of acetylcholine in the body, which could lead to increased alertness and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several advantages for use in lab experiments. It is relatively stable, non-toxic, and readily available. Additionally, it has a relatively low cost compared to other compounds used in scientific research. However, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione also has some limitations. It has a relatively short half-life, meaning that it must be used quickly in experiments. Additionally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is not soluble in water, making it difficult to use in experiments that require aqueous solutions.
Aplicaciones Científicas De Investigación
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been studied for its potential as a drug candidate. It has been investigated for its ability to inhibit the enzyme cytochrome P450 2C19 (CYP2C19), which is involved in the metabolism of drugs. 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has also been studied for its potential to reduce the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Additionally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Métodos De Síntesis
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is synthesized through a series of reactions. The first step involves the reaction of 2,5-difluorobenzaldehyde with cyclohexanone in the presence of a base, such as pyridine, to form the corresponding 2,5-difluorobenzyl cyclohexanone. This intermediate is then treated with a base, such as sodium hydroxide or potassium hydroxide, to form the 2,5-difluorobenzyl azabicyclo[3.1.0]hexane-2,4-dione (3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione).
Propiedades
IUPAC Name |
3-(2,5-difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-5-1-2-8(13)9(3-5)14-10(15)6-4-7(6)11(14)16/h1-3,6-7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBHGHVOFSZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459830.png)

![Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2459832.png)
![N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2459833.png)



![N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2459844.png)


![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459847.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic acid](/img/structure/B2459850.png)
![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)